![molecular formula C15H15BrO2 B14499572 Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]- CAS No. 64516-79-6](/img/structure/B14499572.png)
Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]- is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of a benzene ring substituted with a bromine atom and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]- typically involves the bromination of benzenemethanol derivatives followed by further functionalization. One common method is the electrophilic aromatic substitution reaction, where a bromine atom is introduced into the benzene ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The hydroxymethyl group can be introduced through a nucleophilic substitution reaction using formaldehyde (CH2O) and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxymethyl group play crucial roles in its binding affinity and reactivity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The specific pathways and molecular targets involved depend on the context of its application and the biological system under study .
Comparison with Similar Compounds
Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]- can be compared with other similar compounds such as:
Benzenemethanol, 2-hydroxy-5-methyl-: Differing by the presence of a methyl group instead of a bromine atom.
Benzenemethanol, 4-bromo-2-hydroxy-: Differing by the position of the bromine atom and the presence of a hydroxyl group.
Benzenemethanol, 3-bromo-4-hydroxy-: Differing by the position of the bromine and hydroxyl groups.
The presence and position of substituents on the benzene ring significantly influence their chemical properties and biological activities .
Properties
CAS No. |
64516-79-6 |
|---|---|
Molecular Formula |
C15H15BrO2 |
Molecular Weight |
307.18 g/mol |
IUPAC Name |
[2-[[4-bromo-2-(hydroxymethyl)phenyl]methyl]phenyl]methanol |
InChI |
InChI=1S/C15H15BrO2/c16-15-6-5-12(14(8-15)10-18)7-11-3-1-2-4-13(11)9-17/h1-6,8,17-18H,7,9-10H2 |
InChI Key |
GCEXXYJTQRAQEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=C(C=C(C=C2)Br)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


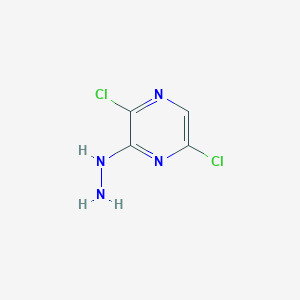
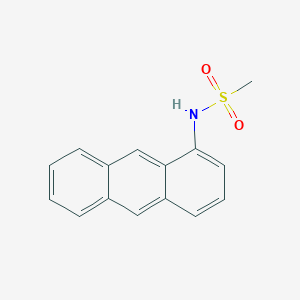
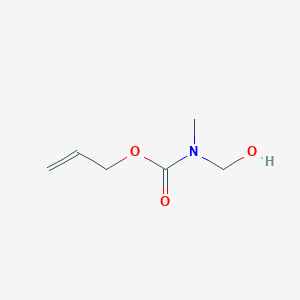

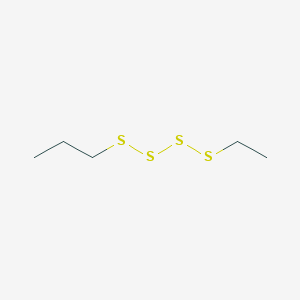
![15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane](/img/structure/B14499522.png)
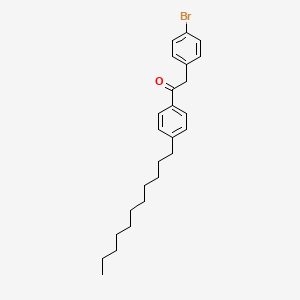

![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)

![5H-[1,2,4]triazolo[1,5-b]indazole](/img/structure/B14499564.png)
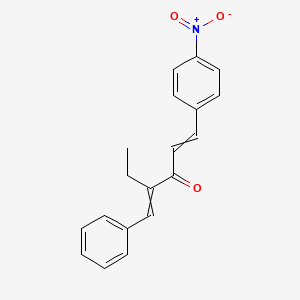
-lambda~5~-phosphane](/img/structure/B14499581.png)

